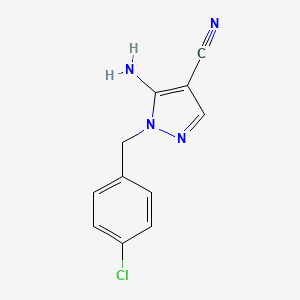![molecular formula C16H20N4O2 B5788547 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. MPMP is a derivative of the widely used antihypertensive drug, prazosin, and has been shown to have promising pharmacological properties.
Mechanism of Action
The mechanism of action of 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of the enzyme, topoisomerase II, which is involved in DNA replication and cell division. Additionally, 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of the protein, NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective properties, 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have antioxidant properties, potentially making it a useful therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have antihypertensive effects, similar to its parent compound, prazosin.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in lab experiments is its relative ease of synthesis. Additionally, 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in lab experiments is its limited solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of novel formulations of 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol that may improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol and to identify potential molecular targets for its use in the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in humans.
Synthesis Methods
The synthesis of 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol involves the reaction of prazosin with formaldehyde and pyrimidine. The resulting compound is then subjected to a series of chemical reactions, including methylation and hydrolysis, to yield 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol.
Scientific Research Applications
2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have shown that 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Furthermore, 2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have neuroprotective effects, potentially making it a useful therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-14-5-2-4-13(15(14)21)12-19-8-10-20(11-9-19)16-17-6-3-7-18-16/h2-7,21H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDYJCFMEHGJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)



![2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)



![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)

![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)